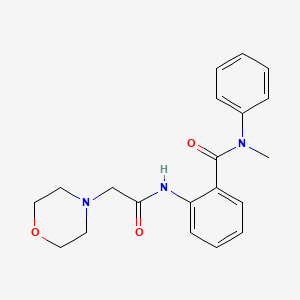
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a phenyl group, a morpholinoacetamido group, and an N-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Addition of the Morpholinoacetamido Group: The morpholinoacetamido group is added via a nucleophilic substitution reaction, where morpholine reacts with an acyl chloride derivative.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Aplicaciones Científicas De Investigación
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzamide, N-methyl-2-(2-piperidinoacetamido)-N-phenyl-
- Benzamide, N-methyl-2-(2-pyrrolidinoacetamido)-N-phenyl-
- Benzamide, N-methyl-2-(2-piperazinoacetamido)-N-phenyl-
Comparison: Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to its analogs with piperidino, pyrrolidino, or piperazino groups, the morpholino derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and pharmaceuticals.
Propiedades
Número CAS |
55707-68-1 |
|---|---|
Fórmula molecular |
C20H23N3O3 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-methyl-2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-22(16-7-3-2-4-8-16)20(25)17-9-5-6-10-18(17)21-19(24)15-23-11-13-26-14-12-23/h2-10H,11-15H2,1H3,(H,21,24) |
Clave InChI |
RMAAHPVCLURWMW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


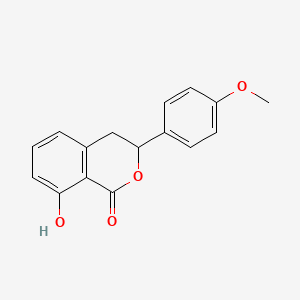

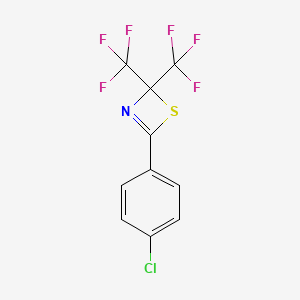
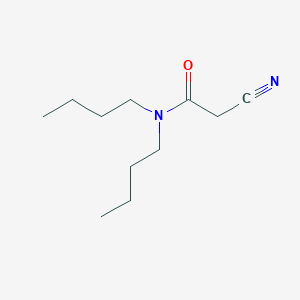
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
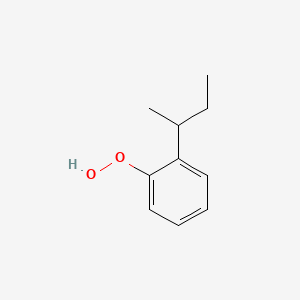
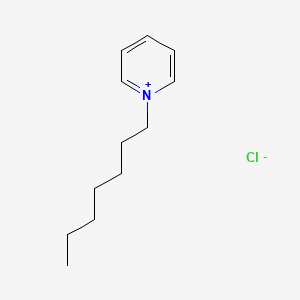
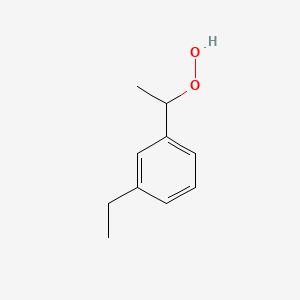
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)


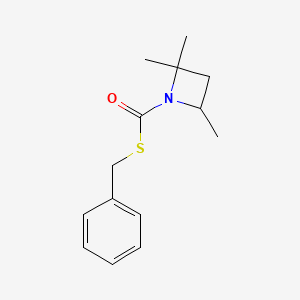
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
